molecular formula C7H6IN3O B14011874 6-Iodo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine

6-Iodo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B14011874
M. Wt: 275.05 g/mol
InChI Key: MHGDKNYMNGESNH-UHFFFAOYSA-N
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Description

6-Iodo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine is a functionalized chemical scaffold designed for advanced medicinal chemistry and drug discovery research. The pyrrolo[2,3-d]pyrimidine core is recognized as a privileged structure in medicinal chemistry due to its versatility in designing potent and selective enzyme inhibitors . This particular compound serves as a versatile synthetic intermediate, where the iodine atom at the 6-position is highly amenable to further functionalization via metal-catalyzed cross-coupling reactions, enabling the rapid exploration of structure-activity relationships (SAR) . The core scaffold is a prominent feature in the development of type II kinase inhibitors, which selectively target the unique "DFG-out" inactive conformation of kinase domains, a strategy known to confer high selectivity and reduce off-target effects . Research applications for this compound and its derivatives primarily focus on oncology, with potential as inhibitors of tyrosine kinases like CSF1R, which is a critical target for modulating tumor-associated macrophages in the tumor microenvironment . Beyond cancer therapeutics, molecules based on the pyrrolo[2,3-d]pyrimidine structure have also demonstrated a range of other bioactivities, including antiviral, antimicrobial, and anti-inflammatory properties, highlighting the broad utility of this chemical platform .

Properties

Molecular Formula

C7H6IN3O

Molecular Weight

275.05 g/mol

IUPAC Name

6-iodo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C7H6IN3O/c1-12-7-4-2-5(8)11-6(4)9-3-10-7/h2-3H,1H3,(H,9,10,11)

InChI Key

MHGDKNYMNGESNH-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=NC2=C1C=C(N2)I

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 6-iodo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine generally follows a multi-step approach starting from pyrrolo[2,3-d]pyrimidine core intermediates. The key steps involve:

  • Formation of the pyrrolo[2,3-d]pyrimidine scaffold.
  • Introduction of the iodine atom at the 6-position.
  • Functional group modifications at the 4-position, such as methoxylation.

A representative synthetic sequence is outlined below, drawing from analogous compounds and methods reported in the literature.

Preparation of the Pyrrolo[2,3-d]pyrimidine Core

The core 7H-pyrrolo[2,3-d]pyrimidine ring system can be prepared via ring closure reactions involving aminopyrimidine derivatives. For example, Raney Nickel desulfurization of 4,6-diaminopyrimidine-2-thiol yields 4,6-diaminopyrimidine, which upon iodination and subsequent cyclization under microwave irradiation forms the pyrrolo[2,3-d]pyrimidine scaffold with an amino group at position 4 (7H-pyrrolo[2,3-d]pyrimidin-4-amine).

Iodination at the 6-Position

Selective iodination at the 6-position is typically achieved using electrophilic iodinating agents such as N-iodosuccinimide (NIS). This step is crucial to install the iodine substituent required for further functionalization or biological activity. The iodination reaction proceeds with high regioselectivity and good yield (approximately 90%).

Introduction of the Methoxy Group at the 4-Position

The 4-position methoxy group can be introduced by nucleophilic substitution of a suitable leaving group (e.g., chloro or amino substituent) with methanol under basic conditions. For instance, 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine can be reacted with sodium hydroxide in methanol and tetrahydrofuran to afford the corresponding 4-methoxy derivative in high yield (94%).

Detailed Stepwise Synthetic Route

Step Reaction Reagents/Conditions Yield (%) Notes
1 Raney Nickel desulfurization of 4,6-diaminopyrimidine-2-thiol to 4,6-diaminopyrimidine Raney Nickel, suitable solvent Good yield Prepares intermediate for ring closure
2 Iodination at 6-position N-iodosuccinimide (NIS) ~90% High regioselectivity for C-6 iodination
3 Ring closure to form 7H-pyrrolo[2,3-d]pyrimidin-4-amine Microwave irradiation, base Moderate to good Forms core heterocycle
4 Nucleophilic substitution at 4-position (chloro to methoxy) Sodium hydroxide, methanol, tetrahydrofuran 94% Converts 4-chloro to 4-methoxy

Research Findings and Optimization Notes

  • The iodination step using N-iodosuccinimide is efficient and provides the desired 6-iodo intermediate with minimal side reactions.
  • Performing nucleophilic substitution on the 4-chloro intermediate in the presence of sodium hydroxide and methanol in tetrahydrofuran yields the 4-methoxy product in excellent yield and purity.
  • The order of functional group introduction is critical; attempts to perform N-alkylation before iodination at C-5 (analogous position) resulted in lower yields, suggesting iodination prior to substitution is preferred.
  • Microwave-assisted ring closure accelerates the formation of the pyrrolo[2,3-d]pyrimidine ring and improves overall synthetic efficiency.

Summary Table of Key Reaction Conditions and Yields

Compound Reaction Type Reagents/Conditions Yield (%) Reference
4,6-diaminopyrimidine Desulfurization Raney Nickel Good
6-iodo-4-amino intermediate Iodination N-iodosuccinimide ~90
7H-pyrrolo[2,3-d]pyrimidin-4-amine Ring closure Microwave, base Moderate to good
6-iodo-4-methoxy derivative Nucleophilic substitution NaOH/MeOH/THF, 1 h 94

Chemical Reactions Analysis

Types of Reactions

6-Iodo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 6th position can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Cyclization Reactions: It can be involved in cyclization reactions to form more complex heterocyclic systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and various nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents at the 6th position, while oxidation and reduction can modify the functional groups on the pyrrolo[2,3-d]pyrimidine ring.

Scientific Research Applications

6-Iodo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Iodo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and methoxy group play crucial roles in binding to these targets, influencing the compound’s biological activity. For instance, it may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity .

Comparison with Similar Compounds

Key Features :

  • Iodo Substituent (Position 6) : Enhances electrophilicity and facilitates cross-coupling reactions for further derivatization .
  • Methoxy Group (Position 4) : Electron-donating, improves solubility, and modulates electronic properties of the aromatic system .

Comparison with Structural Analogs

Substitution Patterns and Electronic Effects

The biological and chemical properties of pyrrolo[2,3-d]pyrimidines are highly dependent on substitution positions and functional groups. Below is a comparative analysis:

Compound Name Substituents (Positions) Key Properties Reference
6-Iodo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine 6-I, 4-OCH₃ High electrophilicity at C6; improved solubility due to methoxy .
5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine (8) 5-I, 4-NH₂ Amine at C4 enhances hydrogen bonding; iodine at C5 limits cross-coupling sites .
4,5-Dichloro-7H-pyrrolo[2,3-d]pyrimidine (DDP) 4-Cl, 5-Cl Electron-withdrawing Cl groups reduce ring reactivity; high thermal stability .
6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine 6-I, 7-CH₃, 4-NH₂ Methyl at N7 increases steric bulk; amine at C4 improves target affinity .

Electronic Effects :

  • Methoxy (4-OCH₃) vs. Amine (4-NH₂): Methoxy is electron-donating via resonance, while amines can act as hydrogen bond donors or acceptors, influencing target binding .
  • Iodo (C6) vs. Chloro (C4/C5): Iodo’s larger atomic radius and polarizability enhance van der Waals interactions in hydrophobic pockets .

Yield Comparison :

  • 6-Iodo-4-methoxy derivatives: Moderate yields (27–86%) due to steric hindrance at C6 .
  • 4-Amino analogs: Higher yields (up to 94%) with amines as nucleophiles .

Biological Activity

6-Iodo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound this compound possesses a unique pyrrolo[2,3-d]pyrimidine scaffold that is essential for its biological activity. The structural formula can be represented as follows:

C8H8N4IO\text{C}_8\text{H}_8\text{N}_4\text{I}\text{O}

Inhibition of Kinases

Recent studies have shown that derivatives of pyrrolo[2,3-d]pyrimidines, including this compound, exhibit significant inhibitory activity against specific kinases. For instance, in silico modeling has identified these compounds as potential inhibitors of Plasmodium falciparum calcium-dependent protein kinases (PfCDPK1 and PfCDPK4), which are crucial for the malaria parasite's lifecycle. The IC50 values for these interactions ranged from 0.210 to 0.589 μM, indicating potent inhibitory effects .

Antiviral Activity

Additionally, compounds within this class have been explored for their antiviral properties. A study highlighted that certain pyrrolo[2,3-d]pyrimidines demonstrated promising activity against Zika virus (ZIKV) and dengue virus (DENV). The structure-activity relationship (SAR) studies revealed that modifications at positions 4 and 7 of the pyrrolo[2,3-d]pyrimidine scaffold could enhance antiviral efficacy . Notably, one compound showed an EC90 value of 12.4 µM against ZIKV with a CC50 value of 49.3 µM, indicating a favorable therapeutic index .

Cytotoxicity and Apoptosis Induction

Research has also indicated that this compound exhibits cytotoxic effects on various cancer cell lines. In particular, studies using HepG2 cells demonstrated that treatment with this compound resulted in a significant increase in apoptotic cell populations compared to controls. Flow cytometry analysis revealed that the percentage of apoptotic cells rose from 0.51% in untreated controls to 15.63% following treatment .

Summary of Biological Activities

Activity Target/Effect IC50/EC90
Kinase InhibitionPfCDPK1 and PfCDPK40.210 - 0.589 μM
Antiviral ActivityZIKV and DENVEC90: 12.4 µM; CC50: 49.3 µM
CytotoxicityHepG2 cancer cellsInduced apoptosis (15.63% vs. 0.51%)

Case Studies

  • Malaria Treatment Potential : A series of pyrrolo[2,3-d]pyrimidines were synthesized and tested for their ability to inhibit PfCDPKs. The findings suggest that these compounds could be developed into effective antimalarial agents targeting critical pathways in the parasite's lifecycle .
  • Antiviral Development : The exploration of the antiviral properties of these compounds led to the identification of a new chemotype effective against flaviviruses like ZIKV and DENV. The modifications made during SAR studies highlight the potential for developing targeted antiviral therapies .

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